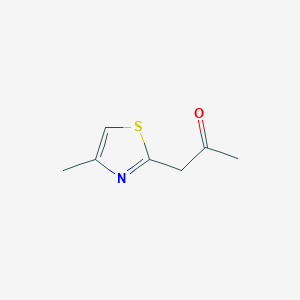
1-(4-甲基噻唑-2-基)-丙-2-酮
描述
科学研究应用
对 COVID-19 的抗病毒活性
Rashdan 等人(2021 年)进行的一项研究利用 1-(4-甲基噻唑-2-基)-丙-2-酮的衍生物合成新化合物。然后对这些化合物针对 COVID-19 的抗病毒活性进行评估,目标是主要的冠状病毒蛋白酶,这是病毒传播中的关键成分。这表明该化学物质在开发针对冠状病毒疾病的治疗方法中具有潜在用途 (Rashdan 等人,2021 年)。
光谱研究和分子组织
Matwijczuk 等人(2018 年)对与 1-(4-甲基噻唑-2-基)-丙-2-酮相关的化合物进行了光谱研究,探索了其在不同溶剂中的分子组织。他们的研究提供了对这种化合物的分子结构如何响应环境因素的见解 (Matwijczuk 等人,2018 年)。
新型药物化合物的合成
Frolova 和 Kaplaushenko(2018 年)探索了合成含有与 1-(4-甲基噻唑-2-基)-丙-2-酮相关的元素的新化合物。这项研究旨在创造高效且低毒的药物物质,强调了该化合物在新药开发中的作用 (Frolova & Kaplaushenko, 2018)。
功能化恶唑的合成模板
Misra 和 Ila(2010 年)展示了使用相关化合物作为合成各种功能化恶唑的模板。这展示了 1-(4-甲基噻唑-2-基)-丙-2-酮衍生物在有机化学中的多功能性以及它们在合成一系列化合物中的潜在应用 (Misra & Ila, 2010)。
生物医学应用
Lobo 和 Abelt(2003 年)对 1-(4-甲基噻唑-2-基)-丙-2-酮的衍生物进行的研究探索了其光物理性质,提供了对潜在生物医学应用的见解,例如成像或诊断工具 (Lobo & Abelt, 2003)。
未来方向
Thiazole compounds have been the focus of many research studies due to their wide range of biological activities . Future research may focus on the design and synthesis of new thiazole derivatives, further evaluation of their biological activities, and their potential applications in the treatment of various diseases .
作用机制
Target of Action
These include enzymes, receptors, and other proteins involved in critical biochemical pathways .
Mode of Action
For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways. For example, some thiazole derivatives have been found to exhibit antioxidant properties, scavenging harmful free radicals in the body . Other thiazole derivatives have been found to inhibit enzymes such as α-glucosidase , which plays a crucial role in carbohydrate metabolism.
Pharmacokinetics
Thiazole derivatives have been found to have satisfactory drug-like parameters, indicating potential bioavailability .
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The action of thiazole derivatives can be influenced by factors such as ph, temperature, and the presence of other molecules in the environment .
属性
IUPAC Name |
1-(4-methyl-1,3-thiazol-2-yl)propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-5-4-10-7(8-5)3-6(2)9/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHLIHFLAIAZRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

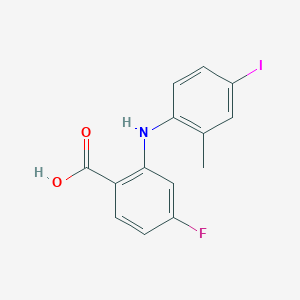
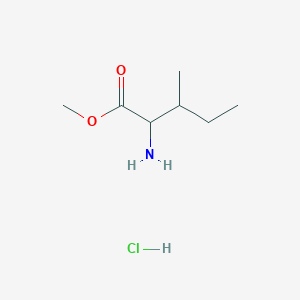
![Propanedinitrile, 2,2'-[[4,4,9,9-tetrakis(4-hexylphenyl)-4,9-dihydrothieno[3',2':4,5]cyclopenta[1,2-b]thieno[2'',3'':3',4']cyclopenta[1',2':4,5]thieno[2,3-d]thiophene-2,7-diyl]bis[methylidyne(3-oxo-1H-indene-2,1(3H)-diylidene)]]bis-](/img/structure/B3251947.png)
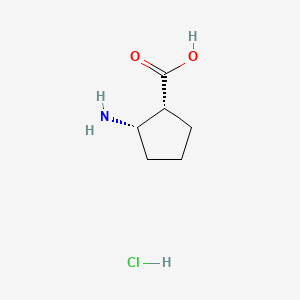
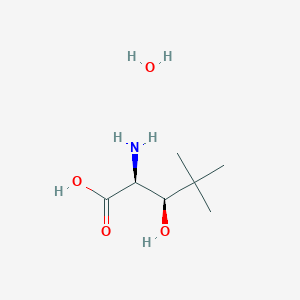
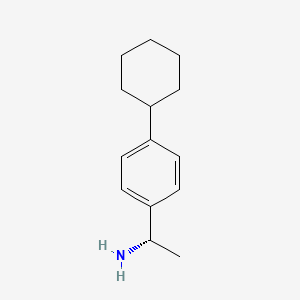
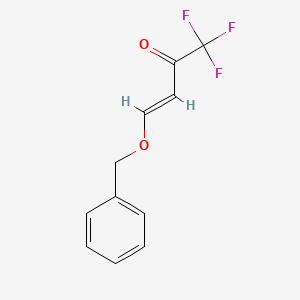

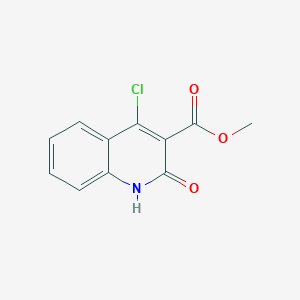
![Cyclohepta[b]pyrrol-2(1H)-one](/img/structure/B3251989.png)
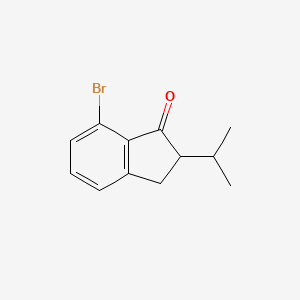
![1,3-Dioxane-4,6-dione, 5-[[(3,4-dimethoxyphenyl)amino]methylene]-2,2-dimethyl-](/img/structure/B3252014.png)
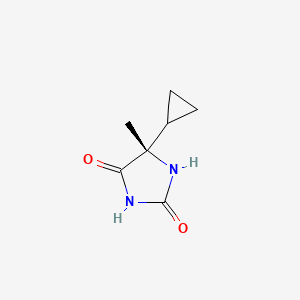
![Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B3252028.png)